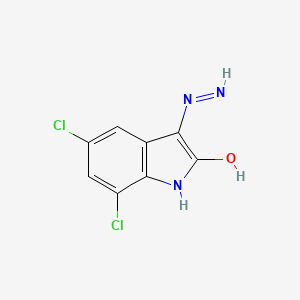

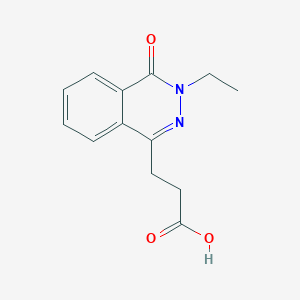

5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

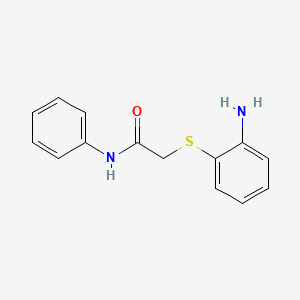

The compound 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one is a derivative of indole, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific substitution pattern on the indole ring can significantly influence the chemical and physical properties of these compounds.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and regioselective reactions. For instance, a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles has been developed from Martius Yellow, which includes iodination, aryl radical-alkene cyclization, and carboxylation as key steps . Another method involves the conjugate addition of indoles to 2,5-dichlorobenzoquinone, followed by oxidation to yield various substituted benzoquinones . Additionally, a three-step synthesis from N-acetyl-2,4,6-trichloroaniline using Pd-catalyzed cross-coupling has been reported to produce 2,5,7-trisubstituted indoles . These methods highlight the versatility and complexity of synthesizing substituted indoles, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical reactivity and biological activity. X-ray crystallography is often used to determine the precise structure of these compounds. For example, the crystal structure of a related compound, 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, was determined using single X-ray crystallography, revealing a triclinic space group and intricate molecular interactions . Such detailed structural analysis is essential for understanding the reactivity and potential applications of 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including cyclization, condensation, and substitution reactions. The reactivity of the indole ring can be manipulated by substituents, which can activate or deactivate certain positions for further chemical transformations. For example, the synthesis of functionalized dihydro-1H-indol-4(5H)-ones via a one-pot three-component reaction demonstrates the potential for creating diverse indole-based structures under catalyst-free conditions . Understanding these reaction mechanisms is key to developing new synthetic routes for 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like chloro and hydrazono groups can affect these properties by altering the electron distribution and intermolecular interactions within the compound. The analysis of Hirshfeld surfaces and molecular docking studies, as performed for the 5-chlorospiro compound , can provide insights into the intermolecular interactions and potential biological activities of 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one. These properties are crucial for the compound's application in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one and its derivatives have been synthesized through various methods for potential pharmaceutical applications. Aychiluhim and Vedula (2014) reported a one-pot, multi-component synthesis method for a series of compounds, including 3-{[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-hydrazono}-1,3-dihydro-indol-2-one, which is efficient and time-saving (Aychiluhim & Vedula, 2014). Another study by Cheung, Harris, and Lackey (2001) explored the synthesis of derivatives of 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one for their application in kinase research, a crucial area in drug discovery (Cheung, Harris, & Lackey, 2001).

Biological Activities and Antimicrobial Effects

The biological activities of 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one derivatives have been a subject of interest. Badahdah, Hamid, and Noureddin (2015) conducted research on functionalized 2‐hydrazinobenzothiazole with isatin and carbohydrates, examining their antimicrobial and antiviral activities, showing the potential of these compounds in medical treatments (Badahdah, Hamid, & Noureddin, 2015). Additionally, Yousif, Ahmed, Hasan, Al-fahdawi, and Al-jeboori (2017) studied the biological activity of metal complexes with isatinic hydrazone Schiff-base ligands, including 2-(pyridine-2-yl-hydrazono)-1,2-dihydro-indol-3-one, against various bacterial strains (Yousif et al., 2017).

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of various heterocyclic compounds using 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one. Kondratieva, Pepeleva, Belskaia, Koksharov, Groundwater, Robeyns, Meervelt, Dehaen, Fan, and Bakulev (2007) explored the synthesis of 2H-[1,2,3]thiadiazolo[5,4-b]indoles through oxidative cyclization of 3-hydrazono-1,3-dihydroindole-2-thiones, indicating the compound's utility in creating fused heterocycles (Kondratieva et al., 2007).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and research .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities

Biochemical Pathways

Indole derivatives are known to affect various pathways, leading to a range of downstream effects . These effects contribute to the broad-spectrum biological activities of indole derivatives .

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

5,7-dichloro-3-diazenyl-1H-indol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-3-1-4-6(5(10)2-3)12-8(14)7(4)13-11/h1-2,11-12,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRBDRCZCPYBBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=C(N2)O)N=N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421309 |

Source

|

| Record name | 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one | |

CAS RN |

35246-87-8 |

Source

|

| Record name | 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)

![4-fluoro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1299535.png)